molecular formula C16H14BrN5O4S B7852688 PIK-75

PIK-75

Cat. No.: B7852688
M. Wt: 452.3 g/mol
InChI Key: WNCUNMNWMCKNKK-QGMBQPNBSA-N
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Description

PIK-75 is a potent small-molecule inhibitor primarily targeting the p110α isoform of phosphoinositide 3-kinase (PI3K), with an IC50 of 5.8 nM . It exhibits 200-fold selectivity over the p110β isoform and also inhibits DNA-dependent protein kinase (DNA-PK) at low nanomolar concentrations (IC50 = 2 nM) . Beyond its role in oncology, this compound demonstrates antifungal activity by inhibiting protein kinase C (PKC), a critical enzyme in fungal cell wall integrity pathways . Additionally, this compound suppresses the Nrf2/Keap1 antioxidant pathway, sensitizing cancer cells to chemotherapy . Its unique dual inhibition of PI3K and DNA-PK, coupled with off-target effects on kinases like PKC and CDK9, distinguishes it from other PI3K inhibitors .

Properties

IUPAC Name

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-2-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-14(22(23)24)7-15(11)27(25,26)20(2)18-8-13-10-21-9-12(17)4-6-16(21)19-13/h3-10H,1-2H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCUNMNWMCKNKK-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation of 2-aminopyridine with α-bromoketones. For this compound, 2-amino-5-bromopyridine reacts with chloroacetaldehyde under basic conditions to yield 6-bromoimidazo[1,2-a]pyridine.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1).

  • Base: Sodium bicarbonate.

  • Temperature: Reflux at 80°C for 12 hours.

  • Yield: ~65% (estimated).

Formylation at Position 3

The 3-carbaldehyde group is introduced via Vilsmeier-Haack formylation :

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Mechanism: DMF acts as a formylating agent, with POCl₃ facilitating electrophilic substitution.

Procedure :

  • 6-Bromoimidazo[1,2-a]pyridine (1 equiv) is dissolved in DMF (5 mL/g).

  • POCl₃ (1.2 equiv) is added dropwise at 0°C.

  • The mixture is heated to 60°C for 4 hours, then quenched with ice water.

  • The product is extracted with ethyl acetate and purified via column chromatography.

Yield : ~70%.

Synthesis of 2-Methyl-5-nitrobenzenesulfonohydrazide

Sulfonylation of 2-Methyl-5-nitrobenzene

2-Methyl-5-nitrobenzenesulfonyl chloride is synthesized via chlorosulfonation:

  • Chlorosulfonic acid (3 equiv) is added to 2-methyl-5-nitrobenzene at 0°C.

  • The reaction is stirred at 25°C for 6 hours, then poured into ice water.

  • The precipitate is filtered and dried.

Yield : ~85%.

Hydrazide Formation

The sulfonyl chloride reacts with methylhydrazine to form the hydrazide:

  • Conditions :

    • Solvent: Dichloromethane.

    • Base: Triethylamine (2 equiv).

    • Temperature: 0°C to 25°C, 2 hours.

  • Workup : The product is filtered and recrystallized from ethanol.

Yield : ~90%.

Condensation to Form this compound

The final step couples Intermediate A and Intermediate B via hydrazone formation:

Procedure :

  • 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1 equiv) and 2-methyl-5-nitrobenzenesulfonohydrazide (1.1 equiv) are dissolved in ethanol.

  • A catalytic amount of acetic acid (0.1 equiv) is added.

  • The mixture is refluxed at 80°C for 8 hours.

  • The precipitate is filtered and washed with cold ethanol.

Yield : ~75%.

Structural Optimization and Challenges

Modifications to the Sulfonohydrazide Group

Efforts to replace the sulfonohydrazide with amides or ureas reduced potency. For example:

  • Amide analog (Compound 18) : Inhibitory rate dropped to 44.5% vs. 58.8% for this compound.

  • Urea analog (Compound 33) : Showed no improvement in kinase binding.

Role of the 6-Bromo Substituent

Bromine at position 6 enhances binding to PI3Kα’s hydrophobic pocket. Dehalogenation or substitution with chlorine reduced activity by 30–50%.

Analytical Characterization

Key Data for this compound :

  • Molecular Formula : C₁₆H₁₄BrN₅O₄S.

  • Mass Spectrometry : [M+H]⁺ = 452.28.

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, imidazo-H), 8.25 (d, 1H, aryl-H), 7.95 (s, 1H, CH=N).

Scalability and Industrial Considerations

  • Cost Drivers : Bromination and sulfonylation steps require hazardous reagents (POCl₃, chlorosulfonic acid).

  • Purification Challenges : Column chromatography is needed for intermediates, limiting batch sizes .

Chemical Reactions Analysis

Types of Reactions

PIK-75 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Cancer Treatment Applications

1.1 Pancreatic Cancer

PIK-75 has been studied for its potential in treating pancreatic cancer, particularly in combination with gemcitabine. Research indicates that this compound effectively reduces the levels and activity of NRF2, a protein that can contribute to cancer cell survival. In preclinical models, co-treatment with this compound enhanced the antitumor effects of gemcitabine, leading to reduced tumor growth both in vitro and in vivo .

1.2 Overcoming Drug Resistance in Mantle Cell Lymphoma (MCL)

Recent studies have shown that this compound can overcome venetoclax resistance in MCL cells. It achieves this by inhibiting the PI3K-AKT signaling pathway and blocking MCL-1 expression, leading to increased apoptosis in resistant cell lines. In vitro experiments demonstrated that this compound induced significant cell death at lower concentrations compared to other treatments, suggesting its potential as a more effective therapeutic option .

1.3 Acute Lymphoblastic Leukemia (T-ALL)

In the context of T-ALL, this compound has emerged as a promising candidate due to its ability to block TAL1 transcription factor activity and disrupt the PI3K-AKT-PTEN signaling pathway. A study highlighted its strong cytotoxic effects against T-ALL cells at low doses, indicating its efficacy compared to traditional therapies that require higher concentrations .

Anti-inflammatory Effects

2.1 Modulation of Cytokine Production

This compound exhibits anti-inflammatory properties by reducing proinflammatory cytokines in various cell types. For instance, it has been shown to inhibit IL-1β expression in feline esophageal epithelial cells exposed to oxidative stress. This effect was mediated through the inhibition of Akt phosphorylation, demonstrating this compound's role in modulating inflammatory responses .

2.2 Impact on Oxidative Stress Responses

Studies have indicated that this compound can mitigate oxidative stress-induced cellular responses by downregulating inflammatory mediators. For example, pretreatment with this compound significantly reduced hydrogen peroxide-induced phosphorylation of Akt and subsequent inflammatory signaling pathways .

Mechanistic Insights

This compound's mechanism of action primarily involves the inhibition of PI3K and CDK9 pathways:

  • PI3K Inhibition : By targeting PI3K, this compound disrupts downstream signaling pathways that are crucial for cell survival and proliferation in various cancers.
  • CDK9 Inhibition : CDK9 inhibition leads to decreased transcriptional activity of pro-survival genes, further enhancing apoptosis in cancer cells.

Case Studies Overview

Study FocusFindingsSource
Pancreatic CancerEnhanced gemcitabine efficacy; reduced NRF2 activity
Mantle Cell LymphomaOvercame venetoclax resistance; induced apoptosis through PI3K-AKT inhibition
Acute Lymphoblastic LeukemiaStrong cytotoxicity at low doses; disrupted TAL1 and PI3K pathways
Inflammatory MediatorsReduced IL-1β expression; inhibited Akt phosphorylation

Mechanism of Action

PIK-75 exerts its effects by selectively inhibiting the p110 alpha isoform of PI3K. This inhibition leads to the suppression of downstream signaling pathways, including the AKT pathway, which is crucial for cell survival and proliferation. By blocking these pathways, this compound induces apoptosis in cancer cells. Additionally, this compound has been shown to inhibit other kinases such as CDK9, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

Comparison with PI3K Inhibitors

Potency and Selectivity

Compound Target(s) IC50 (nM) Selectivity Notes Key Applications References
PIK-75 PI3K p110α, DNA-PK, PKC 5.8 (p110α) 200× selective over p110β Cancer, antifungal therapy
Alpelisib PI3K p110α 1,400–225,000 Clinically approved for breast cancer Solid tumors
TGX-221 PI3K p110β 5–10 (p110β) 1,000× selective over p110α PTEN-deficient cancers
BGT226 PI3K/mTOR 4–7 (PI3K) Dual inhibition Metastatic cancers
  • Key Findings: this compound is significantly more potent against PI3K p110α than alpelisib, with IC50 values in the low nM range versus micromolar for alpelisib . In metastatic cutaneous squamous cell carcinoma (cSCC), this compound showed IC50 values of 26–204 nM, outperforming dactolisib (a dual PI3K/mTOR inhibitor) in potency .

Combination Therapy Outcomes

Combination Synergy/Antagonism Cell Line/Context Mechanism Insights References
This compound + Dinaciclib (CDK inhibitor) Synergistic (UW-CSCC2) / Antagonistic (UW-CSCC1) cSCC cell lines Synergy correlates with reduced pAkt and enhanced apoptosis in responsive lines .
This compound + Sorafenib (multi-kinase inhibitor) Synergistic (Huh7) Hepatocellular carcinoma Dual PI3K/DNA-PK inhibition enhances apoptosis in PTEN-deficient cells .
This compound + Gemcitabine Synergistic (CI50 = 0.1–0.41) Pancreatic cancer This compound downregulates Nrf2, reducing chemoresistance .
This compound + SP600125 (JNK inhibitor) Antagonistic Glioblastoma Contrasts with synergy seen with TGX-221 (p110β inhibitor) + SP600125 .

Comparison with Kinase Inhibitors Targeting Overlapping Pathways

Dual-Target Inhibitors

Compound Primary Targets Off-Target Effects Clinical Relevance References
This compound PI3K p110α, DNA-PK PKC, CDK7/9, Nrf2 Broad-spectrum (cancer, fungal infections)
Volasertib PLK1 Aurora kinases AML, solid tumors
Dinaciclib CDK1/2/5/9 PI3K pathway (indirect) cSCC, hematologic malignancies
  • Key Insights :
    • This compound’s inhibition of CDK9 reduces Mcl-1 transcription, a pro-survival protein in acute myeloid leukemia (AML), a mechanism absent in other PI3K inhibitors .
    • Unlike PKC-specific inhibitors (e.g., bisindolylmaleimide), this compound’s antifungal activity stems from PKC inhibition, highlighting its polypharmacology .

Antifungal and Antiparasitic Activity

  • Antifungal : this compound inhibits Aspergillus fumigatus and Cryptococcus neoformans via PKC-mediated cell wall disruption (MIC = 2–8 mg/mL) .
  • Antiparasitic: At 2.0 μM, this compound kills Echinococcus granulosus protoscoleces by reducing antioxidant enzymes (HO-1, NQO-1) and activating caspase-3 .

Nrf2 Pathway Suppression

  • This compound depletes Nrf2 protein via proteasomal degradation, reversing chemoresistance in pancreatic cancer (e.g., synergy with gemcitabine, CI50 = 0.1) .

Biological Activity

PIK-75 is a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), recognized for its significant biological activities in various cancer types and inflammatory conditions. This article compiles relevant findings from diverse studies to elucidate the compound's mechanisms, efficacy, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of the PI3K-AKT signaling pathway. This pathway plays a crucial role in cell survival, proliferation, and metabolism. This compound has been shown to:

  • Induce Apoptosis : In acute myeloid leukemia (AML) cells, this compound disrupts the interaction between Bcl-xL and Bak, leading to apoptosis. This is further facilitated by the downregulation of Mcl-1 protein levels due to decreased Cdk7/9 activity .
  • Block Inflammatory Responses : this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocyte-endothelial cells, thereby reducing inflammation .

Efficacy Against Cancer Resistance

Recent studies have highlighted this compound's potential in overcoming drug resistance in cancer therapies:

  • Overcoming Venetoclax Resistance : this compound has demonstrated efficacy in overcoming both primary and acquired resistance to venetoclax in mantle cell lymphoma (MCL) models. It achieves this by inhibiting AKT activation and reducing MCL-1 expression, thus promoting apoptosis even in resistant tumor cells .
    StudyIC50 RangeObservations
    6.3 - 425.2 nMEffective against primary patient samples with venetoclax resistance
    10 - 50 nMInduced significant apoptosis in resistant MCL cells

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been documented through various experimental setups:

  • Reduction of Cytokine Expression : In feline esophageal epithelial cells, this compound reduced the expression of pro-inflammatory cytokines IL-1β and IL-8 following hydrogen peroxide treatment. This indicates its potential utility in treating inflammatory diseases .

Case Study: Acute Myeloid Leukemia

A study explored this compound's effects on AML cells, revealing that it not only induced apoptosis but also modulated key survival pathways. The compound's ability to decrease Mcl-1 levels was particularly notable as it directly contributed to enhanced apoptosis rates.

Case Study: Mantle Cell Lymphoma

In xenograft models, this compound effectively inhibited tumor growth and dissemination to the spleen, showcasing its potential as a therapeutic agent for MCL patients resistant to standard treatments. The compound's dual inhibition of PI3K and CDK9 was instrumental in these outcomes .

Q & A

Q. What are the primary molecular targets of PIK-75, and how do they influence experimental design in cancer research?

this compound is a dual inhibitor targeting p110α (PI3K catalytic subunit) with IC50 = 5.8 nM and DNA-PK with IC50 = 2 nM . To validate target specificity, researchers should:

  • Use isoform-specific PI3K mutants (e.g., Ser773 mutants) to confirm p110α selectivity.
  • Employ luminescent ATP consumption assays for kinetic analysis of PI3K inhibition .
  • Include DNA-PK-specific substrates (e.g., XRCC4-DNA complexes) to differentiate off-target effects .

Q. How should researchers determine the appropriate concentration range for this compound in in vitro studies?

Optimal dosing depends on cell type and target pathway:

  • For PI3K inhibition: Use 10–100 nM in cell-free assays, validated via Western blotting for pAkt suppression .
  • For DNA-PK inhibition: Higher concentrations (≥100 nM) may be required to observe γH2AX accumulation, a marker of DNA damage .
  • Always perform dose-response curves with controls (e.g., DMSO vehicle) and measure cell viability via spectrophotometry (absorbance at 570–690 nm) .

Q. What experimental models are best suited to study this compound’s impact on mitochondrial activity and apoptosis?

  • Asthma models : Use primary airway smooth muscle (ASM) cells treated with TNF-α or TGFβ to assess CD38 mRNA suppression and mitochondrial dysfunction (1 μM this compound) .
  • Leukemia models : T-ALL cell lines (e.g., Jurkat) with TAL1 and AKT activation show sensitivity to this compound (IC50 = 59–96 nM) .
  • Validate apoptosis via Annexin V/PI staining and caspase-3 activation assays .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound’s efficacy across cancer cell lines?

Variations in sensitivity often stem from TAL1 expression and PI3K isoform dependency :

  • TAL1-positive cells (e.g., Jurkat) show higher this compound sensitivity due to dual suppression of AKT and RNA Pol II .
  • Use RNA-seq to identify transcriptional changes in GIMAP, ARID5B, or MYB genes, which are downregulated in sensitive cells .
  • For resistant cells (e.g., SUP-T1), screen for alternative PI3K subunit dependencies (e.g., p110γ/PIK3CG) via siRNA knockdown .

Q. What methodologies are recommended for assessing the combinatorial effects of this compound with other kinase inhibitors?

  • Bliss synergy modeling : Quantify interactions using fixed-ratio 2D synergy studies (e.g., this compound + dinaciclib in cutaneous SCC) .
  • Dose-reduction index (DRI) : Calculate to identify synergistic concentrations (e.g., DRI = 10.7 for dinaciclib in UW-CSCC2 cells) .
  • Validate mechanistic overlap via phospho-proteomics to map AKT/CDK pathway crosstalk .

Q. How does this compound modulate the NRF2 pathway in pancreatic cancer, and what are the implications for combination therapies?

  • This compound induces proteasomal degradation of NRF2 , suppressing HO-1 and MRP5 expression. Confirm via MG132 co-treatment to block degradation .
  • Combine with gemcitabine to enhance chemosensitivity: Measure ROS accumulation and NRF2 transcriptional activity (luciferase reporter assays) .

Q. What statistical frameworks are critical for analyzing this compound’s impact on global transcription in sensitive vs. resistant cells?

  • RNA-seq normalization : Use synthetic spike-in controls (e.g., ERCC RNA) to correct for technical variability in transcript quantification .
  • Pathway enrichment analysis : Apply GSEA or DAVID to identify TAL1/AKT-dependent gene sets altered by this compound .

Methodological Notes

  • PICOT Framework : Structure research questions around Population (e.g., T-ALL cells), Intervention (this compound ± inhibitors), Comparison (vehicle/DNA-PK inhibitors), Outcome (apoptosis, transcriptome changes), and Time (acute vs. chronic exposure) .
  • Data Validation : Always replicate findings across ≥3 biological replicates and use orthogonal assays (e.g., qRT-PCR + Western blot) .

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